molecular formula C15H19N3O B2606375 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one CAS No. 731815-83-1

3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one

Cat. No.: B2606375
CAS No.: 731815-83-1
M. Wt: 257.337
InChI Key: IRUJTZHYYSWTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one (CAS 731815-83-1) is a quinoxalinone derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H19N3O and a molecular weight of 257.33 g/mol, this compound serves as a valuable chemical scaffold for developing novel therapeutic agents . Quinoxaline and dihydroquinoxalinone cores, like the one in this compound, are recognized as privileged structures in the design of anticancer and antibacterial agents . Research indicates that such derivatives can function as inhibitors of critical enzymatic targets. Notably, structurally related 2-oxo-1,2-dihydroquinoline-3-carboxamide compounds have been identified as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), which are validated targets for novel antibiotic development . Furthermore, quinoxaline derivatives have demonstrated promising antiproliferative activities against various cancer cell lines, including colorectal carcinoma (e.g., HCT-116), through mechanisms such as enzyme inhibition and induction of apoptosis . The cyclohexyl(methyl)amino substituent in this compound is a pharmaceutically relevant moiety that can influence properties like lipophilicity and metabolic stability. This product is offered with high purity to ensure consistent and reliable research outcomes. It is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18(11-7-3-2-4-8-11)14-15(19)17-13-10-6-5-9-12(13)16-14/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJTZHYYSWTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324890
Record name 3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

731815-83-1
Record name 3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one typically involves the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Cyclohexyl(methyl)amino Group: The cyclohexyl(methyl)amino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinoxalinone core with cyclohexylmethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Scientific Research Applications

3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of 1,2-Dihydroquinoxalin-2-one

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and available

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Notable Data
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one (731815-83-1) C₁₆H₂₀N₃O 270.35 Cyclohexyl(methyl)amino at position 3 No direct data; inferred bulkiness may enhance lipophilicity
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride (1427380-59-3) C₁₁H₁₄ClN₃O 239.70 3-methyl, 1-(2-aminoethyl) Crystalline powder; stable at RT
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride (1432681-03-2) C₁₂H₁₇Cl₂N₃O 290.19 3-methyl, 1-[2-(methylamino)ethyl] High purity (>98%); used as a versatile scaffold
6-Amino-3-methylquinoxalin-2(1H)-one (161333-96-6) C₉H₉N₃O 175.19 3-methyl, 6-amino Simpler structure; lower molecular weight
1-[(1-Butyl-1H-1,2,3-triazol-4-yl)methyl]-3-methyl-1,2-dihydroquinoxalin-2-one (CAS not listed) C₁₆H₂₀N₆O 312.37 3-methyl, triazole-linked butyl group Hirshfeld surface analysis: -0.2380 to +1.1723 Å

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclohexyl(methyl)amino group in the target compound introduces significant bulk and hydrophobicity compared to smaller substituents like the 2-aminoethyl group in 1427380-59-3 or the triazole-linked butyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility. The 6-amino-substituted analog (161333-96-6) has a polar amino group, likely increasing solubility but reducing passive diffusion .

Crystallographic and Hirshfeld Surface Analysis :

  • Triazole-substituted analogs exhibit Hirshfeld surface deformation ranges of -0.2380 to +1.1723 Å , indicative of moderate intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) . The target compound’s cyclohexyl group may alter crystal packing due to steric hindrance, though direct data are lacking.

Functional Group Diversity :

  • The dihydrochloride salts (e.g., 1432681-03-2) demonstrate improved stability and solubility in polar solvents compared to neutral analogs .
  • The absence of charged groups in the target compound suggests it may require formulation optimization for bioavailability.

Biological Activity

3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one (CAS No. 731815-83-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19N3O
  • Appearance : Typically found as a powder or liquid.
  • Purity : Commonly available with a purity of 97%.
  • Applications : Used in medicinal chemistry, biomedicine, and as a pharmaceutical intermediate .

Research indicates that compounds similar to this compound may interact with sigma receptors (σRs), which are implicated in various neurological disorders. Sigma receptors have been shown to play roles in modulating neurotransmitter systems and may influence conditions such as depression, anxiety, and schizophrenia .

Anticancer Properties

Recent studies have suggested that sigma receptor ligands exhibit cytotoxic effects against several cancer cell lines. For instance, compounds targeting σ1R have demonstrated the ability to inhibit tumor growth in preclinical models. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression .

Study 1: Antitumor Activity

A study investigated the effects of sigma receptor ligands, including derivatives of quinoxaline compounds, on tumor cell proliferation. Results indicated that these compounds could significantly reduce cell viability in various cancer types through apoptosis induction and cell cycle arrest. The study highlighted the potential for developing novel anticancer therapies based on this mechanism .

Study 2: Neuroprotective Effects

Another research focus has been on the neuroprotective effects of sigma receptor modulators. In animal models of neurodegeneration, compounds similar to this compound were found to enhance neuronal survival and improve cognitive function by modulating sigma receptor activity. This suggests a promising avenue for treating neurodegenerative diseases such as Alzheimer's .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAntitumorInduction of apoptosis
Sigma receptor ligand ANeuroprotectiveModulation of neurotransmitter release
Sigma receptor ligand BAntidepressantInteraction with sigma receptors

Q & A

Q. What are the standard synthetic routes for 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via energy-transfer photocatalysis using oxime esters as dual-role reagents. Key steps include:
  • Reagent Selection : Use cyclohexylamine derivatives and methyl-substituted quinoxalin-2-one precursors under blue-light irradiation.
  • Optimization : Adjust catalyst loading (e.g., 5 mol% photocatalyst) and solvent polarity (e.g., acetonitrile) to enhance yields. For example, yields of 71% were achieved using optimized conditions in similar cyclohexyl-substituted quinoxalinones .
  • Monitoring : Track reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate).

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Employ a combination of 1H/13C NMR and mass spectrometry :
  • NMR Analysis : Compare chemical shifts with published data. For instance, cyclohexyl protons typically appear as multiplet signals at δ 1.2–2.0 ppm, while aromatic protons in the quinoxalinone ring resonate between δ 7.2–7.9 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) aligned with the theoretical molecular weight (e.g., 290.19 g/mol for related analogs) .

Advanced Research Questions

Q. What advanced spectroscopic or computational methods are recommended for resolving ambiguities in the compound's structural elucidation?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example:
  • HSQC : Correlate carbon-proton couplings to assign cyclohexyl methylene groups (δ 26–30 ppm in 13C NMR) .
  • DFT Calculations : Compare experimental NMR data with computational models (e.g., B3LYP/6-31G* basis sets) to validate stereoelectronic effects .

Q. How should researchers design experiments to investigate the compound's reactivity under varying catalytic conditions?

  • Methodological Answer : Implement a factorial design to test variables (e.g., temperature, catalyst type, solvent):
  • Variables : Select 3–4 factors (e.g., light intensity, reaction time, base concentration).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, a 2^3 factorial design could reveal synergistic effects between solvent polarity and photocatalyst efficiency .

Q. What statistical approaches are suitable for analyzing contradictory data in the compound's physicochemical properties?

  • Methodological Answer : Apply orthogonal regression analysis to reconcile discrepancies:
  • Data Normalization : Use Z-scores to standardize measurements (e.g., solubility in DMSO vs. water).
  • Multivariate Analysis : Identify confounding variables (e.g., impurities, humidity) via principal component analysis (PCA) .

Safety and Handling

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Follow Globally Harmonized System (GHS) guidelines :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.